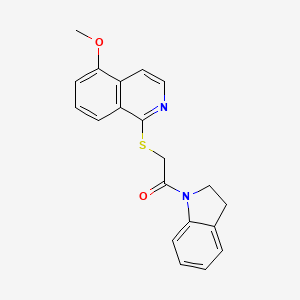
(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate is a useful research compound. Its molecular formula is C24H38N2O9 and its molecular weight is 498.573. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis Techniques
Researchers have developed methods for the asymmetric synthesis of unsaturated β-amino acid derivatives, which are crucial for synthesizing various biologically active compounds. Techniques involve highly stereoselective conjugate additions and deprotection procedures that maintain unsaturation in the molecules, essential for further chemical transformations (Davies, Fenwick, & Ichihara, 1997). These methods are foundational for producing complex molecules with precise stereochemistry, highlighting the significance of advanced synthetic strategies in drug development and chemical biology.
Chemical Synthesis of Bioactive Molecules
Another significant application involves the synthesis of chromogenic amino acids used in assays to detect HIV-protease activity. This showcases the compound's utility in developing sequence-specific chromogenic protease substrates, critical for biomedical research and therapeutic monitoring (Badalassi, Nguyen, Crotti, & Reymond, 2002). The ability to create precise and functional chromogenic substrates aids in the advancement of diagnostic methods and the development of targeted treatments.
Novel Drug Delivery Systems
The compound's derivatives have been explored for their potential in creating biodegradable polymers via alternating copolymerization with carbon dioxide. This innovation represents a step towards environmentally benign materials that could be used in drug delivery systems, showcasing the compound's versatility beyond traditional chemical synthesis to applications in materials science and pharmacology (Tsai, Wang, & Darensbourg, 2016).
Anticancer Drug Synthesis
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their anticancer properties. These complexes exhibit significant cytotoxicity against various human tumor cell lines, demonstrating the compound's relevance in developing new anticancer agents (Basu Baul, Basu, Vos, & Linden, 2009). This research underscores the importance of chemical synthesis in generating novel compounds with potential therapeutic applications.
properties
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O9/c1-23(2,3)34-21(29)16(26-22(30)35-24(4,5)6)12-17(27)20(28)25-13-15-18(32-8)10-14(31-7)11-19(15)33-9/h10-11,16-17,27H,12-13H2,1-9H3,(H,25,28)(H,26,30)/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVVRMSBQACAJS-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)NCC1=C(C=C(C=C1OC)OC)OC)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C[C@@H](C(=O)NCC1=C(C=C(C=C1OC)OC)OC)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)
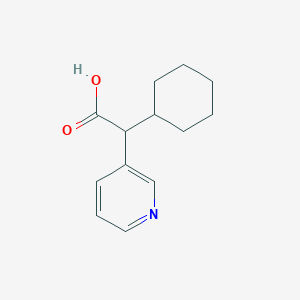
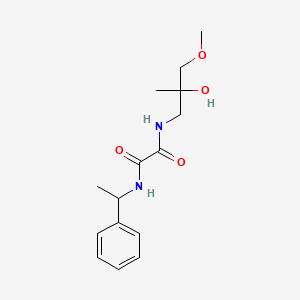
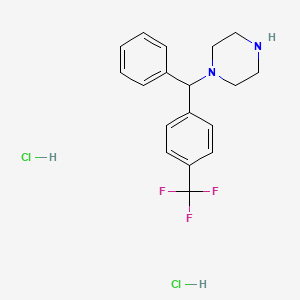
![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)

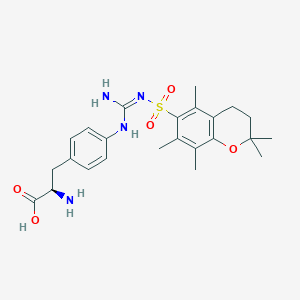
![6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2993092.png)
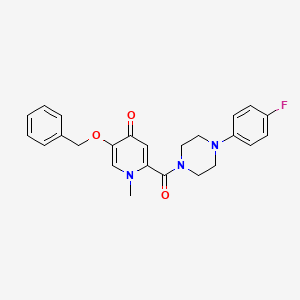
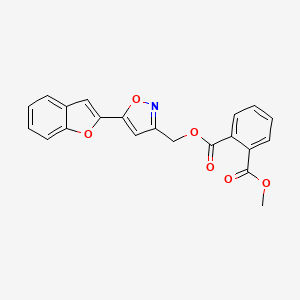
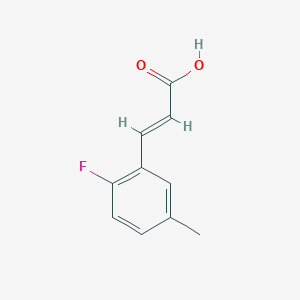
![3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)
